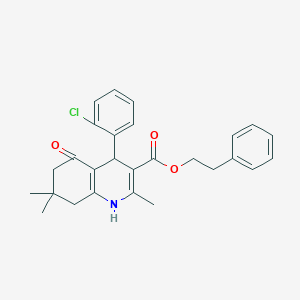![molecular formula C16H17ClN2O3 B11688001 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11688001.png)
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, an ethylphenoxy group, and a nitro group attached to an aniline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline typically involves multiple steps. One common method is the nucleophilic substitution reaction, where a chloroaniline derivative reacts with an ethylphenoxyethyl halide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, ethanol, methanol.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- 5-chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C16H17ClN2O3 |
|---|---|
分子量 |
320.77 g/mol |
IUPAC名 |
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-12-3-6-14(7-4-12)22-10-9-18-15-11-13(17)5-8-16(15)19(20)21/h3-8,11,18H,2,9-10H2,1H3 |
InChIキー |
SXCDFIWWBLFKQF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11687931.png)
![methyl 4-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11687942.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687950.png)
![2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one](/img/structure/B11687954.png)
![methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11687956.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11687962.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11687966.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687967.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide](/img/structure/B11687968.png)
![5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687983.png)

![2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11687990.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11687991.png)
